N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine
Description
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine is a complex organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and a cyclopropanamine moiety
Properties
Molecular Formula |
C14H13ClFNO |
|---|---|
Molecular Weight |
265.71 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H13ClFNO/c15-12-7-9(1-5-13(12)16)14-6-4-11(18-14)8-17-10-2-3-10/h1,4-7,10,17H,2-3,8H2 |
InChI Key |
URBTXDMSQVBHOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chloro-4-fluorophenyl Group: This step often involves a halogenation reaction, where a phenyl ring is substituted with chlorine and fluorine atoms.
Attachment of the Cyclopropanamine Moiety: This can be achieved through a nucleophilic substitution reaction, where the furan ring is reacted with cyclopropanamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar halogenated phenyl groups but differs in its core structure.
5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-formylfuran: Another compound with a furan ring and halogenated phenyl groups.
Uniqueness
N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclopropanamine is unique due to its specific combination of a furan ring, halogenated phenyl group, and cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
